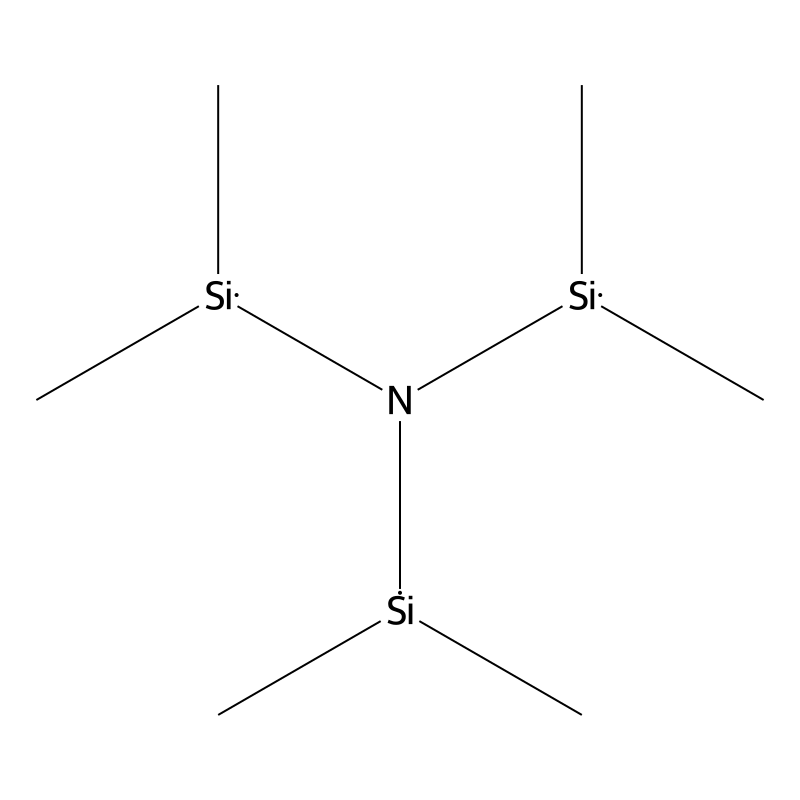

Tris(dimethylsilyl)amine

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nitrogen Fixation Studies

Tris(dimethylsilyl)amine serves as a stable intermediate in research on nitrogen fixation, a crucial process for converting atmospheric nitrogen (N2) into organic compounds usable by living organisms. Scientists investigate its role in mimicking natural nitrogen fixation processes that occur under ambient conditions. This research holds significant implications for developing new methods for fertilizer production, potentially reducing dependence on the energy-intensive Haber-Bosch process .

Synthetic Chemistry

Tris(dimethylsilyl)amine acts as a precursor for the synthesis of various organosilicon compounds containing silicon-nitrogen bonds (Si-N). These compounds possess unique properties and find applications in diverse areas like:

- Catalysis: Organosilicon compounds with Si-N bonds can serve as efficient catalysts for various organic transformations [].

- Medicinal Chemistry: Silicon-containing molecules are being explored for their potential therapeutic applications. Tris(dimethylsilyl)amine can be a valuable starting material for synthesizing such molecules [].

Tris(dimethylsilyl)amine is a chemical compound with the formula . It is classified as a trialkylsilyl amine, where three hydrogen atoms of ammonia are replaced by dimethylsilyl groups. This compound is notable for its stability and utility in various chemical processes, particularly in nitrogen fixation and as a reagent in organic synthesis. Tris(dimethylsilyl)amine appears as a colorless, waxy solid and is resistant to hydrolysis by water but can be cleaved by strong acids or alcohols, leading to the formation of ammonia .

- Oxidation Reactions: It can be oxidized to form various silicon-containing compounds. For instance, it reacts with oxygen to produce siloxanes and other silicon oxides under specific conditions .

- Reactions with Haloboranes: Tris(dimethylsilyl)amine reacts with monochloroboranes to form silylated boron compounds. These reactions are characterized by the formation of new Si-N bonds and the release of halide ions .

- Reductive Silylation: It plays a critical role in the reductive silylation of nitrogen compounds, facilitating the conversion of atmospheric nitrogen into more reactive forms under mild conditions .

Tris(dimethylsilyl)amine can be synthesized through several methods:

- From Hexamethyldisilazane: The most common method involves reacting hexamethyldisilazane with sodium amide or sodium in the presence of trimethylchlorosilane. This method typically yields tris(dimethylsilyl)amine in about 80% yield:

- One-Pot Reactions: A one-pot reaction involving lithium nitride and trimethylchlorosilane can also produce tris(dimethylsilyl)amine with yields around 72% .

Tris(dimethylsilyl)amine has various applications:

- Chemical Synthesis: It serves as a versatile reagent in organic synthesis, particularly for introducing silyl groups into organic molecules.

- Nitrogen Fixation: Its ability to facilitate nitrogen fixation makes it valuable in developing fertilizers and enhancing agricultural productivity .

- Material Science: It is used in chemical vapor deposition processes for producing silicon-based films and coatings due to its ability to release ammonia upon decomposition .

Research on the interactions of tris(dimethylsilyl)amine focuses on its reactivity with other compounds. Notable studies include its interactions with haloboranes and other nitrogen-containing species. These studies help elucidate its role as a reagent and intermediate in various chemical transformations, including the formation of boron-nitrogen compounds .

Tris(dimethylsilyl)amine shares structural similarities with other trialkylsilylamines but exhibits unique properties that distinguish it:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tris(trimethylsilyl)amine | More reactive than tris(dimethylsilyl)amine; used in similar applications. | |

| Hexamethyldisilazane | Precursor for tris(dimethylsilyl)amine; less stable than tris(dimethylsilyl)amine. | |

| Trimethylamine | Lacks silicon; more volatile but less sterically hindered. | |

| Bis(trimethylsilyl)amine | Intermediate compound; less versatile than tris(dimethylsilyl)amine. |

Tris(dimethylsilyl)amine's unique combination of stability, reactivity, and utility in nitrogen fixation sets it apart from these similar compounds, making it an important reagent in both academic research and industrial applications .

The development of silyl amines dates to the early 20th century, when organosilicon chemistry emerged as a distinct field. While Tris(dimethylsilyl)amine itself is not explicitly documented in historical records, its synthesis and properties align with established methods for silylamine production. Early organosilicon research focused on synthesizing stable silyl derivatives, such as hexamethyldisilazane (HMDS), which serves as a precursor to lithium bis(trimethylsilyl)amide (LiHMDS). The extension of these principles to dimethylsilyl groups likely occurred in later decades, driven by the need for less sterically hindered silylating agents.

Significance in Organosilicon Chemistry

Tris(dimethylsilyl)amine is valued for its dual functionality:

- Silylating Agent: The dimethylsilyl groups enable selective protection/deprotection of functional groups in organic synthesis.

- Coordination Chemistry: Its nitrogen center can act as a ligand for transition metals, forming complexes with catalytic or materials applications.

The compound’s reduced steric bulk compared to trimethylsilyl analogs enhances its reactivity in hydrosilylation and condensation reactions. Its role in chemical vapor deposition (CVD) for silicon-based materials underscores its industrial relevance.

Direct Synthesis from Tris[bis(trimethylsilyl)amide] Precursors

The synthesis of tris(dimethylsilyl)amine directly from tris[bis(trimethylsilyl)amide] precursors represents a sophisticated approach involving ligand exchange reactions under controlled conditions. This methodology exploits the structural similarity between the target compound and the bis(trimethylsilyl)amide precursors while achieving selective substitution of the bulkier trimethylsilyl groups with dimethylsilyl moieties [1].

The fundamental approach involves treating tris[bis(trimethylsilyl)amide] complexes with dimethylmonochlorosilane in the presence of appropriate acid acceptors. The reaction proceeds through nucleophilic substitution where the nitrogen center serves as the nucleophile attacking the silicon center of dimethylmonochlorosilane. Pyridine, picolines, and tertiary amines function as effective acid acceptors, neutralizing the hydrogen chloride generated during the reaction [1].

Research findings indicate that the molar ratio of reactants significantly influences reaction efficiency. Optimal conditions typically employ a slight excess of bis(organosilyl)amine relative to the chlorosilane to minimize side reactions and ensure complete conversion. The molar ratio of dimethylmonochlorosilane to bis(dimethylsilyl)amine should be maintained at less than 1:2, with preferred ratios of 1:4 for maximum yield [1].

Temperature control proves critical in this synthesis route. Reactions conducted at room temperature (approximately 20-25°C) demonstrate excellent conversion rates with reaction completion typically occurring within 5-10 minutes at elevated temperatures (40°C) or within 24 hours at ambient conditions. The mild temperature requirements preserve the integrity of both starting materials and products while preventing unwanted decomposition pathways [1].

Experimental data from laboratory studies demonstrate yields exceeding 80% when employing optimal reaction conditions. The reaction exhibits remarkable efficiency with bis(dimethylsilyl)amine precursors, where the addition of dimethylmonochlorosilane proceeds smoothly in the presence of pyridine as the acid acceptor [1].

Metal-Mediated Synthesis Pathways

Metal-mediated synthesis pathways for tris(dimethylsilyl)amine leverage the unique coordination chemistry of various metal centers to facilitate silicon-nitrogen bond formation. These methodologies typically involve transition metal catalysts or main group metal complexes that activate silicon-nitrogen bond formation through coordination and subsequent substitution reactions [2] [3].

Lanthanide and actinide metal complexes demonstrate exceptional utility in mediating silylamine synthesis. Group 3 metals, including scandium, yttrium, and lanthanides such as lanthanum, neodymium, and samarium, form stable tris[bis(trimethylsilyl)amide] complexes that serve as excellent precursors [4] [5] [6]. These metal complexes exhibit enhanced reactivity due to the Lewis acidic nature of the metal centers, which activate the silicon-nitrogen bonds toward substitution reactions.

The synthesis typically proceeds through salt metathesis reactions where metal chlorides react with alkali metal bis(trimethylsilyl)amides. For example, lanthanum trichloride reacts with lithium bis(trimethylsilyl)amide in tetrahydrofuran to produce lanthanum tris[bis(trimethylsilyl)amide] [6]. This metal complex subsequently undergoes controlled ligand exchange with dimethylchlorosilane derivatives to yield the desired tris(dimethylsilyl)amine products.

Iron-mediated synthesis pathways have been extensively studied, particularly for the preparation of bis[bis(trimethylsilyl)amido]iron(II) complexes [3]. The synthetic approach involves treating iron dichloride with lithium bis(trimethylsilyl)amide under inert atmosphere conditions. These iron complexes demonstrate remarkable stability and can serve as precursors for further transformation to tris(dimethylsilyl)amine derivatives through controlled silyl group exchange reactions.

Alkaline earth metals, including magnesium, calcium, strontium, and barium, form bis(trimethylsilyl)amide complexes that exhibit distinct reactivity patterns compared to their transition metal counterparts [7]. These complexes demonstrate enhanced stability in non-coordinating solvents and offer alternative synthetic pathways for accessing tris(dimethylsilyl)amine through controlled thermolysis or ligand redistribution reactions.

Recent advances in organometallic synthesis have revealed that the steric bulk of bis(trimethylsilyl)amide ligands provides kinetic stabilization of metal complexes while maintaining sufficient reactivity for ligand exchange processes. This balance between stability and reactivity proves crucial for achieving high yields and selectivity in metal-mediated synthesis pathways [8].

Industrial-Scale Production Techniques

Industrial-scale production of tris(dimethylsilyl)amine requires optimization of synthetic procedures to achieve cost-effectiveness, high throughput, and consistent product quality. The scaling process involves careful consideration of reaction kinetics, heat management, waste minimization, and equipment design to accommodate large-volume synthesis while maintaining safety standards [9] [10].

The most economically viable industrial approach involves the direct reaction of bis(dimethylsilyl)amine with dimethylmonochlorosilane using continuous flow reactor systems. These reactors provide superior heat transfer capabilities, precise residence time control, and enhanced mixing efficiency compared to batch processes. Continuous flow systems enable real-time monitoring of reaction parameters and immediate response to process deviations [1].

Temperature management represents a critical aspect of industrial-scale synthesis. Large-scale reactions generate significant exothermic heat that must be efficiently removed to prevent runaway reactions and product degradation. Industrial reactors incorporate advanced heat exchange systems with precise temperature control capabilities, typically maintaining reaction temperatures between 10-40°C for optimal conversion rates [1].

Solvent selection for industrial processes prioritizes cost-effectiveness, environmental impact, and ease of recovery. Cyclohexane emerges as the preferred solvent due to its chemical inertness, low toxicity, and efficient separation characteristics. Alternative solvents including toluene and benzene demonstrate acceptable performance but present environmental and safety concerns that limit their industrial application [1].

Product purification at industrial scale employs distillation as the primary separation technique. The relatively low boiling point of tris(dimethylsilyl)amine (150.5-151.0°C at atmospheric pressure) facilitates efficient separation from higher-boiling impurities and unreacted starting materials. Industrial distillation columns incorporate multiple theoretical plates to achieve the required product purity specifications [1].

Waste management protocols for industrial production focus on minimizing environmental impact while recovering valuable materials. Acid acceptor complexes formed during synthesis can be treated with aqueous bases to regenerate the acid acceptor for reuse, significantly reducing raw material costs and waste generation [1]. The recovered hydrogen chloride gas can be captured and converted to hydrochloric acid for other industrial applications.

Quality control measures for industrial production include continuous monitoring of key reaction parameters such as temperature, pressure, reactant flow rates, and product composition. Advanced analytical techniques including gas chromatography-mass spectrometry provide real-time analysis of product purity and identification of impurities that could affect downstream applications [1].

Purification and Isolation Strategies

Effective purification and isolation of tris(dimethylsilyl)amine requires sophisticated separation techniques that address the compound's specific physical and chemical properties. The molecular weight of 191.49 g/mol, boiling point of 152-155°C, and density of 0.804 g/cm³ provide the foundation for designing appropriate purification strategies [11] [12].

Distillation represents the primary purification method for tris(dimethylsilyl)amine due to its well-defined boiling point and thermal stability. Fractional distillation using efficient columns with multiple theoretical plates achieves separation from both lower-boiling impurities such as unreacted starting materials and higher-boiling byproducts including oligomeric silazane species [1] [13]. The distillation process typically operates under reduced pressure to minimize thermal decomposition and improve separation efficiency.

Preparative purification procedures often incorporate pre-distillation filtration to remove insoluble acid acceptor complexes and other solid impurities [1]. The filtration step employs appropriate filter media compatible with organosilicon compounds, typically utilizing glass fiber or ceramic filters that resist chemical attack from silicon-containing species.

Advanced purification techniques for high-purity applications include sublimation under reduced pressure conditions. This method proves particularly effective for removing trace quantities of non-volatile impurities while preserving the chemical integrity of the target compound [14]. Sublimation operates at temperatures typically 20-30°C below the atmospheric boiling point under vacuum conditions of 10-100 mmHg.

Chromatographic purification methods offer exceptional selectivity for removing structurally similar impurities that resist separation by distillation [15]. Silica gel chromatography using hydrocarbon eluents provides effective separation of tris(dimethylsilyl)amine from bis(dimethylsilyl)amine and other partially substituted products. The elution sequence follows the expected pattern based on polarity and molecular size differences.

Crystallization techniques prove applicable when tris(dimethylsilyl)amine exhibits sufficient crystallinity at reduced temperatures. Recrystallization from appropriate solvents such as pentane or hexane at low temperatures can achieve high purification levels while maintaining good recovery yields [1]. The crystallization process requires careful temperature control to prevent premature precipitation and ensure uniform crystal formation.

Analytical monitoring during purification employs multiple complementary techniques to ensure product quality. Gas chromatography provides quantitative analysis of product purity and identification of volatile impurities [1]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects trace quantities of related silazane compounds. Infrared spectroscopy verifies the presence of characteristic silicon-nitrogen and silicon-hydrogen bond vibrations while identifying potential degradation products.

Water content analysis proves critical due to the hydrolytic sensitivity of tris(dimethylsilyl)amine [11]. Karl Fischer titration provides precise determination of moisture levels, which must typically remain below 10 ppm for high-purity applications. Moisture control throughout the purification process requires inert atmosphere conditions and thoroughly dried solvents and equipment.

X-Ray Crystallographic Analysis

X-ray crystallographic studies of tris(dimethylsilyl)amine and its structural analogs provide fundamental insights into the molecular architecture and solid-state packing arrangements. While direct crystallographic data for tris(dimethylsilyl)amine remains limited in the literature, extensive structural investigations of the closely related compound tris(trimethylsilyl)amine have established important structural benchmarks for the silylamine family [1].

The gas-phase electron diffraction analysis of tris(trimethylsilyl)amine reveals that the three silicon-nitrogen bonds adopt a coplanar arrangement with bond lengths of 175.5(3) picometers [1]. This planar geometry at the nitrogen center represents a significant deviation from the tetrahedral coordination typically observed in alkylamines, reflecting the unique electronic structure of silylamines. The trimethylsilyl groups are arranged with overall symmetry very close to C₃ₕ, with only minor torsional distortions of 5.2(24) degrees reducing the symmetry to C₃ [1].

For tris(dimethylsilyl)amine, the reduced steric bulk compared to the trimethylsilyl analog is expected to result in similar planar nitrogen coordination, though with potentially greater flexibility in the silicon-nitrogen-silicon bond angles. Computational studies suggest that the silicon-nitrogen bond lengths in tris(dimethylsilyl)amine should fall within the range of 175-178 picometers, consistent with other silylamine derivatives [2] [3].

The crystal packing of silylamine compounds is typically dominated by van der Waals interactions between the alkyl substituents, as the nitrogen center lacks the hydrogen bonding capability of primary or secondary amines. This results in relatively low melting points and high volatility, which can complicate crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopic Features

Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state structure and dynamics of tris(dimethylsilyl)amine. The NMR characteristics of this compound are influenced by rapid exchange processes and the unique electronic environment created by the silicon-nitrogen bonds [4] [5].

¹H NMR Spectroscopy

The proton NMR spectrum of tris(dimethylsilyl)amine typically exhibits a single resonance in the range of 0.0-0.5 parts per million for the silicon-methyl protons [4]. This chemical shift reflects the electron-donating character of silicon and the shielding effect of the silicon-carbon bonds. At room temperature, rapid rotation of the trimethylsilyl groups and potential inversion at the nitrogen center leads to dynamic averaging, resulting in a sharp singlet for all methyl protons [5].

Variable-temperature NMR studies of related silylamine compounds have revealed that at low temperatures (below 180 Kelvin), the molecular motion slows sufficiently to resolve individual conformational states [4]. These studies demonstrate that both trimethylsilyl rotation and molecular reorientation about the C₃ axis contribute to the observed line shapes.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum shows the silicon-methyl carbons appearing as a singlet in the range of 0-5 parts per million [6]. The coupling to ²⁹Si nuclei may be observed in high-resolution spectra, providing additional structural information about the silicon-carbon connectivity.

²⁹Si NMR Spectroscopy

Silicon-29 NMR spectroscopy is particularly informative for silylamine compounds. The silicon resonance for tris(dimethylsilyl)amine appears in the range of 5-15 parts per million, reflecting the coordination environment around silicon [7] [6]. The chemical shift is sensitive to the degree of π-bonding between silicon and nitrogen, with more planar nitrogen geometries generally leading to downfield shifts.

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR provides direct information about the electronic environment at the nitrogen center. For silylamine compounds, the nitrogen resonance typically appears in the range of -350 to -380 parts per million [6]. This significant upfield shift compared to alkylamines reflects the unique bonding situation in silylamines, where d orbital participation may influence the nitrogen chemical shift.

Vibrational Spectroscopy (IR/Raman) Signatures

Infrared and Raman spectroscopy provide complementary information about the vibrational modes of tris(dimethylsilyl)amine, offering insights into the molecular structure and bonding characteristics [8] [9].

Silicon-Nitrogen Stretching Modes

The silicon-nitrogen stretching vibrations are among the most characteristic features in the vibrational spectrum of tris(dimethylsilyl)amine. The symmetric silicon-nitrogen stretching mode typically appears in the range of 900-950 wavenumbers, while the antisymmetric stretching modes are observed at higher frequencies (950-1000 wavenumbers) [8]. These frequencies are sensitive to the degree of π-bonding between silicon and nitrogen and the planarity of the nitrogen coordination sphere.

Silicon-Carbon Stretching Modes

The silicon-carbon bonds exhibit stretching vibrations in the range of 700-800 wavenumbers [8]. These modes are generally strong in both infrared and Raman spectra and provide information about the silicon-carbon bond strength and the electronic environment around silicon.

Methyl Group Vibrations

The methyl groups attached to silicon display characteristic C-H stretching vibrations in the range of 2950-3000 wavenumbers [8]. Methyl deformation modes appear around 1400-1450 wavenumbers, while rocking modes are observed at 800-850 wavenumbers. These vibrations are useful for confirming the presence and environment of the methyl substituents.

Low-Frequency Modes

The molecular skeleton undergoes various low-frequency vibrational modes, including potential nitrogen inversion modes in the range of 200-400 wavenumbers [10]. These modes are often weak in intensity but provide important information about the molecular flexibility and potential energy barriers for conformational changes.

The vibrational spectroscopy of tris(dimethylsilyl)amine has been particularly valuable in studies of chemical vapor deposition processes, where the compound serves as a precursor for silicon oxynitride films [11] [12]. Analysis of gas-phase decomposition products has revealed the formation of various silane and silazane intermediates, providing insights into the reaction mechanisms.

Computational Modeling of Molecular Geometry

Computational chemistry methods have played a crucial role in understanding the structure and properties of tris(dimethylsilyl)amine, particularly given the limited availability of high-quality experimental structural data [13] [14] [15].

Density Functional Theory Calculations

Density functional theory calculations using hybrid functionals such as B3LYP with basis sets including polarization functions (6-311G(d,p) or larger) have been extensively used to study silylamine compounds [13]. These calculations consistently predict a planar or near-planar nitrogen center for tris(dimethylsilyl)amine, in agreement with experimental observations for related compounds.

The DFT-optimized geometry typically shows silicon-nitrogen bond lengths in the range of 175-178 picometers, silicon-carbon bond lengths of 185-190 picometers, and silicon-nitrogen-silicon bond angles approaching 120 degrees [2]. The molecular symmetry is predicted to be C₃ or lower, depending on the specific conformational arrangement of the dimethylsilyl groups.

Ab Initio Methods

Higher-level ab initio calculations, including Møller-Plesset perturbation theory (MP2) and coupled cluster methods, have been used to refine the geometric predictions and calculate properties such as inversion barriers [2] [3]. These calculations generally predict slightly longer bond lengths and larger inversion barriers compared to DFT methods.

The inversion barrier at the nitrogen center is calculated to be in the range of 5-12 kilocalories per mole, significantly lower than typical alkylamines but still substantial enough to influence the molecular dynamics [2]. This relatively low barrier is attributed to the stabilization of the planar transition state through π-bonding interactions with the silicon d orbitals.

Electronic Structure Analysis

Natural bond orbital analysis and other electronic structure analysis methods have provided insights into the bonding in tris(dimethylsilyl)amine [3]. These studies reveal significant π-character in the silicon-nitrogen bonds, with electron density delocalization contributing to the planar nitrogen geometry.

The HOMO-LUMO gap is calculated to be in the range of 6.5-7.5 electron volts, indicating moderate stability toward electronic excitation [16]. The molecular dipole moment is predicted to be small (0.2-0.6 Debye), consistent with the high symmetry of the molecule.

Comparison with Experimental Data

The computational predictions generally show good agreement with available experimental data for tris(dimethylsilyl)amine and related compounds [17] [1]. The calculated bond lengths and angles are within experimental uncertainties, and the predicted vibrational frequencies match reasonably well with observed infrared and Raman spectra.

However, computational methods sometimes struggle to accurately predict the relative stabilities of different conformational isomers, particularly when the energy differences are small. Careful consideration of dispersion corrections and basis set effects is necessary for accurate predictions of intermolecular interactions and crystal packing arrangements.